molecular formula C25H33N5O6S2 B2749161 Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 449768-73-4

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2749161
M. Wt: 563.69
InChI Key: XZNIZCMGWNJDIL-UHFFFAOYSA-N
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Description

Start by identifying the different functional groups present in the molecule. This compound appears to contain a piperazine ring, a phenyl group, a tetrahydrothieno pyridine ring, and several carbamoyl groups.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. You would need to consider the order of reactions, the reagents used, and the conditions under which each reaction occurs.



Molecular Structure Analysis

Analyze the structure of the molecule, considering aspects like stereochemistry and conformation. Software tools like ChemDraw or online molecule viewers could be helpful for visualizing the molecule.



Chemical Reactions Analysis

Consider how the molecule might react under different conditions. The presence of various functional groups means that it could undergo a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. You might consider its solubility, stability, and reactivity.


Scientific Research Applications

Antibacterial and Antitubercular Agents

Compounds with complex structures, including piperazine derivatives, have shown promise as antibacterial and antitubercular agents. For instance, piperazine derivatives have been explored for their activity against gram-negative bacteria, including Pseudomonas aeruginosa, demonstrating more effective in vitro and in vivo activities compared to known antibiotics like piromidic acid (Matsumoto & Minami, 1975). Similarly, thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, with certain compounds showing significant activity in in vitro assays (Jeankumar et al., 2013).

Anticancer Research

Piperazine derivatives have also been investigated for their potential anticancer activity. Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas demonstrated activity against leukemia, colon cancer, and melanoma cell lines (Szafrański & Sławiński, 2015). Additionally, compounds designed for inhibiting Mycobacterium tuberculosis DNA GyrB have shown antitubercular activity and potential anticancer properties (Reddy et al., 2014).

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of complexes formed by similar piperazine derivatives with various metals, highlighting their potential in developing new materials with specific properties (Prakash et al., 2014).

Safety And Hazards

Consider the potential hazards of the compound, both in terms of its synthesis and its use. This could involve looking at the safety data for similar compounds.


Future Directions

Consider potential modifications to the molecule that might enhance its properties or lead to new applications.


properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O6S2/c1-4-36-25(33)28-11-13-30(14-12-28)38(34,35)18-7-5-17(6-8-18)23(32)27-24-21(22(26)31)19-9-10-29(16(2)3)15-20(19)37-24/h5-8,16H,4,9-15H2,1-3H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIZCMGWNJDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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